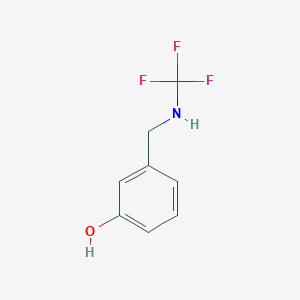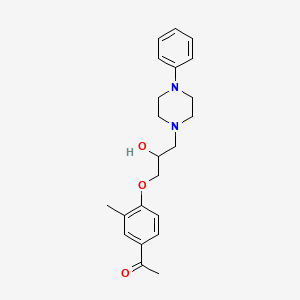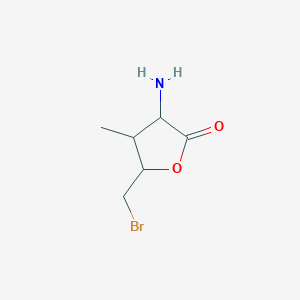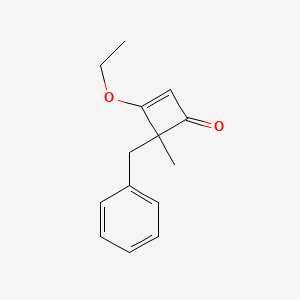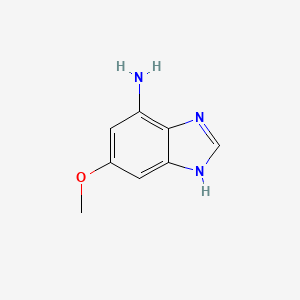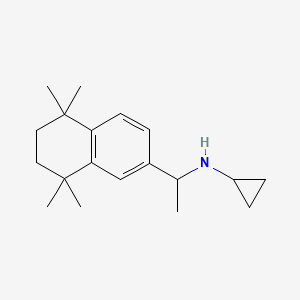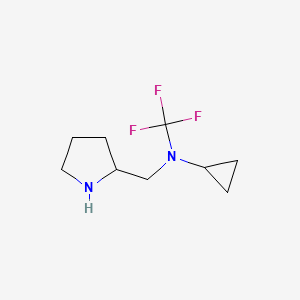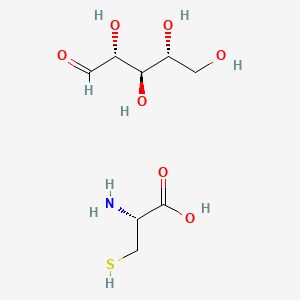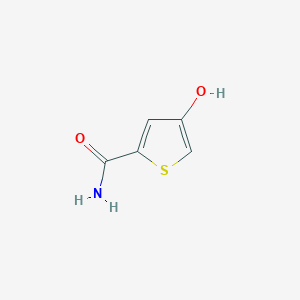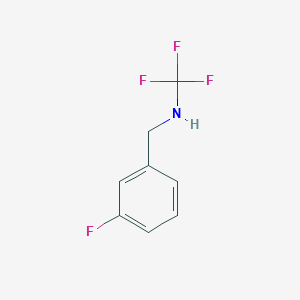
1,1,1-trifluoro-N-(3-fluorobenzyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-(3-fluorobenzyl)methanamine is an organic compound with the molecular formula C8H7F4N. It consists of 7 hydrogen atoms, 8 carbon atoms, 1 nitrogen atom, and 4 fluorine atoms . This compound is notable for its unique structure, which includes both trifluoromethyl and fluorobenzyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(3-fluorobenzyl)methanamine can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzylamine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-(3-fluorobenzyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-(3-fluorobenzyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 1,1,1-trifluoro-N-(3-fluorobenzyl)methanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluorobenzyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: This compound shares the trifluoromethyl group but differs in the presence of a trifluoromethyl group instead of a fluorobenzyl group.
1,1,1-Trifluoro-N-phenylmethanamine: Similar in structure but contains a phenyl group instead of a fluorobenzyl group.
Uniqueness
1,1,1-Trifluoro-N-(3-fluorobenzyl)methanamine is unique due to the presence of both trifluoromethyl and fluorobenzyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H7F4N |
|---|---|
Molekulargewicht |
193.14 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[(3-fluorophenyl)methyl]methanamine |
InChI |
InChI=1S/C8H7F4N/c9-7-3-1-2-6(4-7)5-13-8(10,11)12/h1-4,13H,5H2 |
InChI-Schlüssel |
HXIOJBAKBPDBKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CNC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


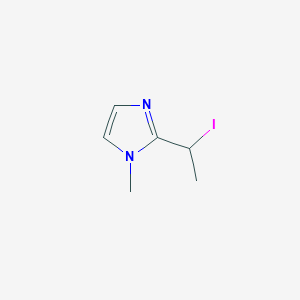
![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)
